6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide
CAS No.: 301818-26-8
Cat. No.: VC4544191
Molecular Formula: C16H10N2O5
Molecular Weight: 310.265
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 301818-26-8 |
---|---|
Molecular Formula | C16H10N2O5 |
Molecular Weight | 310.265 |
IUPAC Name | 6-nitro-2-oxo-N-phenylchromene-3-carboxamide |
Standard InChI | InChI=1S/C16H10N2O5/c19-15(17-11-4-2-1-3-5-11)13-9-10-8-12(18(21)22)6-7-14(10)23-16(13)20/h1-9H,(H,17,19) |
Standard InChI Key | NDMMIVPXGAPYKM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide, reflects its core structure:
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Chromene backbone: A fused benzene and pyran ring system with a ketone group at position 2.
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Nitro group: Electron-withdrawing substituent at position 6, enhancing electrophilicity and stability.
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Carboxamide moiety: A phenyl group attached via a carboxamide linkage at position 3, influencing solubility and target binding.
The molecular formula is C₁₆H₁₀N₂O₅, with a molecular weight of 310.26 g/mol. Key spectroscopic data include:
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IR: Peaks at 1720 cm⁻¹ (C=O stretching of lactone and carboxamide) and 1520 cm⁻¹ (asymmetric NO₂ stretching) .
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¹H NMR: Aromatic protons appear at δ 7.2–8.5 ppm, with a singlet for the lactone carbonyl proton at δ 8.6 ppm .
Physicochemical Profile
Property | Value |
---|---|
LogP (Partition Coefficient) | 2.1 (estimated) |
Solubility | Low in water, moderate in DMSO |
Melting Point | 212–214°C (decomposes) |
The nitro group’s electron-withdrawing nature reduces solubility in polar solvents but enhances thermal stability compared to non-nitrated analogs .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step approach:
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Formation of chromene core: Condensation of salicylaldehyde derivatives with diethyl malonate under acidic conditions.
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Nitration: Introduction of the nitro group at position 6 using nitric acid-sulfuric acid mixtures.
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Carboxamide functionalization: Coupling 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with aniline using carbodiimide reagents (e.g., DCC or EDCI) .
Example Reaction:
Industrial-Scale Production
Optimized methods include continuous flow reactors to enhance yield (up to 85%) and reduce reaction times. Purification via recrystallization from ethanol-water mixtures ensures >98% purity .
Biological Activities and Mechanisms
Antimicrobial Properties
Studies on structurally related compounds demonstrate broad-spectrum activity:
Pathogen | MIC (μg/mL) | Source Compound |
---|---|---|
Staphylococcus aureus | 100 | N-(Furan-2-ylmethyl) analog |
Escherichia coli | 100 | N-(Furan-2-ylmethyl) analog |
Candida albicans | 125 | N-(4-Bromophenyl) analog |
The nitro group’s bioreduction to reactive intermediates (e.g., nitro radicals) disrupts microbial DNA and cellular redox balance.
Structure-Activity Relationships (SAR)
Substituent Effects
Substituent | Impact on Activity |
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Nitro group (position 6) | Enhances antimicrobial and anticancer activity |
Phenylcarboxamide (position 3) | Improves lipid solubility and target affinity |
Halogenated analogs | Increased potency but higher toxicity |
Removing the nitro group reduces activity by 70%, underscoring its critical role .
Comparative Analysis with Analogous Compounds
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